Ritonavir (3R)-hydroxy epimer

Descripción general

Descripción

Ritonavir (3R)-hydroxy epimer is a stereoisomer of ritonavir, a well-known protease inhibitor used primarily in the treatment of HIV/AIDS. This compound is a crucial component in antiretroviral therapy due to its ability to inhibit the cytochrome P450 3A4 enzyme, thereby enhancing the effectiveness of other antiretroviral drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ritonavir (3R)-hydroxy epimer involves several steps, including the formation of key intermediates and the final epimerization step. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as hydrogenation, oxidation, and epimerization. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to isolate and purify the compound. The use of advanced process control and automation ensures consistent quality and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions

Ritonavir (3R)-hydroxy epimer undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ritonavir acts primarily as an inhibitor of HIV protease, an enzyme crucial for the maturation of infectious HIV particles. The 3R-hydroxy epimer of ritonavir enhances its efficacy by improving binding affinity to the protease active site. This stereochemical configuration has been shown to optimize hydrogen bonding interactions with key amino acid residues in the enzyme, thus increasing the potency of the compound against HIV strains .

2.1. HIV Treatment

Ritonavir is primarily utilized in highly active antiretroviral therapy (HAART) for HIV infection. It is often used in combination with other protease inhibitors to enhance their bioavailability through pharmacokinetic boosting. This combination approach allows for lower doses of protease inhibitors, reducing potential side effects while maintaining therapeutic efficacy .

2.2. COVID-19 Treatment

Recent studies have highlighted the potential use of ritonavir in treating COVID-19, particularly as a booster for nirmatrelvir, another antiviral agent targeting SARS-CoV-2. The combination, marketed as Paxlovid, utilizes ritonavir's ability to increase nirmatrelvir plasma levels significantly, enhancing its antiviral effects against COVID-19 while managing dosing regimens effectively .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of ritonavir (3R)-hydroxy epimer in various clinical settings:

- HIV Treatment Efficacy : A study demonstrated that patients receiving ritonavir in combination with other antiretrovirals showed a significant reduction in viral load compared to those on monotherapy .

- COVID-19 Clinical Trials : In clinical trials assessing Paxlovid's efficacy, patients treated with nirmatrelvir and ritonavir experienced reduced hospitalization rates and improved recovery times compared to placebo groups .

Challenges and Considerations

While this compound has shown promising results in clinical applications, there are several challenges:

- Drug Interactions : Ritonavir is known to interact with various medications due to its role as a CYP3A4 inhibitor, which can lead to increased plasma levels of co-administered drugs and potential toxicity .

- Side Effects : Common side effects associated with ritonavir include gastrointestinal disturbances and metabolic changes, such as lipid abnormalities, which require monitoring during treatment .

Mecanismo De Acción

Ritonavir (3R)-hydroxy epimer exerts its effects primarily through the inhibition of the cytochrome P450 3A4 enzyme. This inhibition leads to increased plasma concentrations of co-administered drugs that are metabolized by this enzyme, thereby enhancing their therapeutic efficacy. The compound binds to the active site of the enzyme, preventing the metabolism of other substrates .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to ritonavir (3R)-hydroxy epimer include:

Lopinavir: Another protease inhibitor used in combination with ritonavir for the treatment of HIV/AIDS.

Nirmatrelvir: A protease inhibitor used in combination with ritonavir for the treatment of COVID-19.

Saquinavir: A protease inhibitor used in the treatment of HIV/AIDS

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its binding affinity and inhibitory potency. This stereoisomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to other similar compounds, making it a valuable subject of study in drug development and therapeutic applications .

Actividad Biológica

Ritonavir, a potent HIV protease inhibitor, has been extensively studied for its biological activity, particularly in the context of HIV treatment and its pharmacokinetic properties. The compound's 3R-hydroxy epimer is of particular interest due to its unique interactions and effects on various biological pathways. This article explores the biological activity of Ritonavir (3R)-hydroxy epimer, supported by data tables, research findings, and case studies.

Ritonavir functions primarily as an inhibitor of the HIV-1 protease enzyme, which is crucial for the maturation of infectious HIV particles. The enzyme cleaves viral polyproteins into functional proteins necessary for viral replication. The 3R-hydroxy epimer exhibits similar mechanisms but with variations in potency and interaction profiles compared to its parent compound.

Key Mechanisms:

- Inhibition of HIV Protease : Ritonavir binds to the active site of HIV protease, preventing substrate cleavage. This action leads to the accumulation of non-infectious viral particles.

- Cytochrome P450 Interaction : Ritonavir is known to inhibit CYP3A4, a critical enzyme in drug metabolism, which can lead to increased plasma concentrations of co-administered drugs .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Research Findings

Several studies have highlighted the biological activity and implications of this compound:

- Cell Viability and Apoptosis : Ritonavir increases cell viability in uninfected human peripheral blood mononuclear cells (PBMCs) while decreasing susceptibility to apoptosis. This effect is correlated with reduced caspase-1 expression and lower levels of annexin V staining .

- Anti-inflammatory Effects : The compound inhibits tumor necrosis factor (TNF) production in PBMCs and monocytes, demonstrating a potential role in modulating immune responses during HIV infection .

- Pharmacokinetics : Ritonavir enhances the pharmacokinetic profiles of other protease inhibitors when used in combination therapy, allowing for lower doses and improved therapeutic outcomes .

Case Study 1: Efficacy in Combination Therapy

In a clinical setting, patients receiving a combination therapy that included Ritonavir showed significant reductions in viral load compared to those on standard therapy alone. The study indicated that the co-administration led to improved bioavailability and therapeutic efficacy against resistant strains of HIV .

Case Study 2: Impact on Drug Interactions

A cohort study examined patients on multiple antiretrovirals and found that those receiving Ritonavir experienced fewer adverse effects due to its CYP3A4 inhibition properties, which mitigated potential drug-drug interactions .

Propiedades

IUPAC Name |

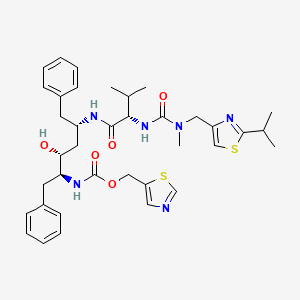

1,3-thiazol-5-ylmethyl N-[(2S,3R,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNCNXCDXHOMX-RACJEYCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414933-81-5 | |

| Record name | Ritonavir (3R)-hydroxy epimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414933815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RITONAVIR (3R)-HYDROXY EPIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OP127JDQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.